The synthesis of Glycoursodeoxycholic Acid-D4 involves a multi-step process. One method utilizes ursodeoxycholic acid as a starting material. First, a mixed anhydride of ursodeoxycholic acid and ethyl chloroformate is synthesized. This anhydride is then reacted with ethyl glycinate hydrochloride to yield the ethyl ester of ursodeoxycholic acid. Finally, hydrolysis of this ester in a deuterated solvent, such as deuterated ethanol with sodium deuteroxide, results in the formation of Glycoursodeoxycholic Acid-D4. []
Although Glycoursodeoxycholic Acid-D4 is not a therapeutic agent, understanding its potential mechanism of action is crucial for interpreting research findings. Given its structural similarity to GUDCA, it is likely that GUDCA-D4 interacts with similar biological targets. GUDCA is known to act as a Farnesoid X receptor (FXR) agonist, influencing bile acid synthesis, transport, and metabolism. [] GUDCA-D4, by mimicking GUDCA's interaction with FXR, could be employed to investigate the downstream effects of FXR activation in various disease models.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2